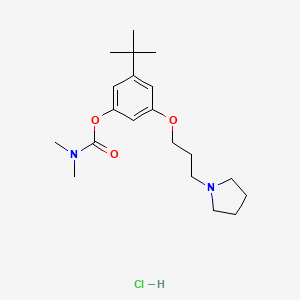
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pigment in inks and paints.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide typically involves a diazotization reaction followed by azo coupling. The process can be summarized as follows:
Diazotization: The starting material, 2,5-dichloroaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide under basic conditions to form the azo dye.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro and chloro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonated or nitrated derivatives.
Applications De Recherche Scientifique
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.
Medicine: Explored for its potential use in diagnostic assays and as a therapeutic agent in certain conditions.
Industry: Widely used as a dye in textiles, inks, and paints due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo reduction in biological systems, leading to the formation of amines which can interact with various biomolecules. The compound’s effects are mediated through these interactions, which can influence cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2,4-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
- 4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-methylphenyl)naphthalene-2-carboxamide
Uniqueness
4-((2,5-Dichlorophenyl)azo)-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide is unique due to the specific positioning of the nitro and chloro groups, which influence its chemical reactivity and color properties. The presence of both electron-withdrawing groups (nitro and chloro) on the aromatic rings enhances its stability and makes it distinct from other similar compounds.
Propriétés
Numéro CAS |
84029-83-4 |
|---|---|
Formule moléculaire |
C23H14Cl2N4O4 |
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2N4O4/c24-14-8-9-19(25)20(11-14)27-28-21-17-7-2-1-4-13(17)10-18(22(21)30)23(31)26-15-5-3-6-16(12-15)29(32)33/h1-12,30H,(H,26,31) |
Clé InChI |
CICZEPSFMHEEHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



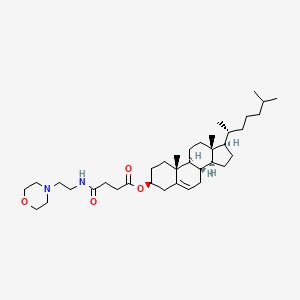

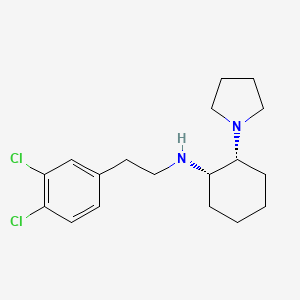

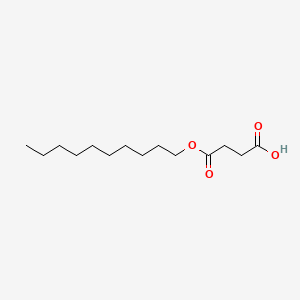
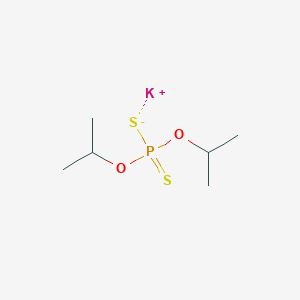
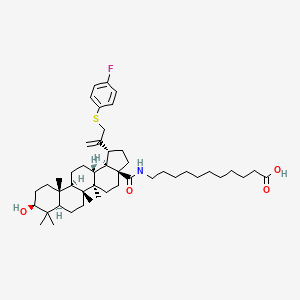

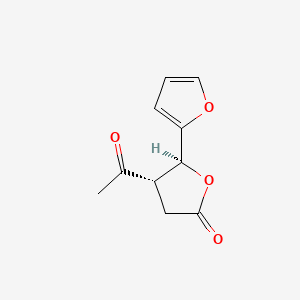

![Acetamide, N-[1-[2-(2-ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-quinolinyl]-](/img/structure/B12751211.png)

